molecular formula C21H17FN4O2 B2628877 5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 915878-08-9

5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2628877
CAS No.: 915878-08-9
M. Wt: 376.391
InChI Key: MKNJVTMJQVBECP-UHFFFAOYSA-N
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Description

5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety, a fluorophenyl group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Synthesis of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Formation of the Carbonitrile Substituent:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile: can be compared with other similar compounds, such as:

    5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile: Lacks the fluorine substituent, which may affect its chemical properties and biological activity.

    5-(4-Benzoylpiperazin-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile:

The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c22-17-9-5-4-8-16(17)19-24-18(14-23)21(28-19)26-12-10-25(11-13-26)20(27)15-6-2-1-3-7-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNJVTMJQVBECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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